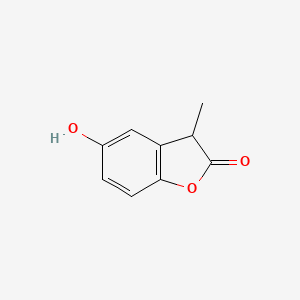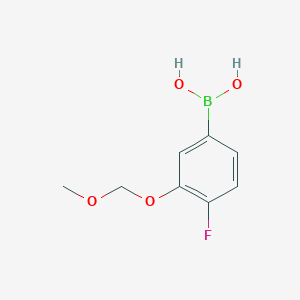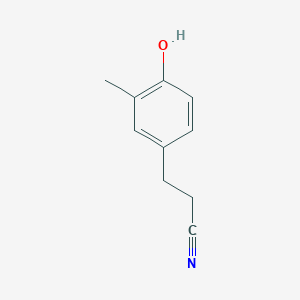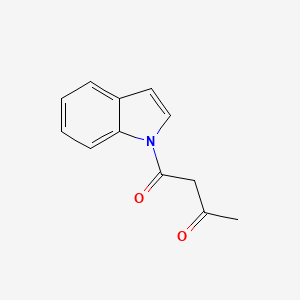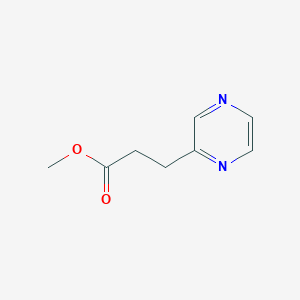
Methyl 3-(pyrazin-2-yl)propanoate
Übersicht
Beschreibung
“Methyl 3-(pyrazin-2-yl)propanoate” is a derivative of Pyrazine . Pyrazine is a heterocyclic aromatic organic compound .
Synthesis Analysis
There are several papers that discuss the synthesis of pyrazine compounds . For instance, one study describes the design and synthesis of three pyrazine-based small molecules . Another paper discusses a practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H10N2O3/c1-6(9(13)14-2)8(12)7-5-10-3-4-11-7/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 194.19 . and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Methyl 3-(pyrazin-2-yl)propanoate derivatives have been investigated for their effectiveness as corrosion inhibitors. Studies have found that certain bipyrazolic derivatives exhibit exceptional corrosion inhibition properties for steel in acidic environments. These compounds achieve protection levels exceeding 95% at low concentrations, indicating their potential as efficient corrosion inhibitors. The protective mechanism involves cathodic inhibition through polarization and charge-transfer, adhering to the Langmuir adsorption isotherm. Quantum chemical analyses further correlate molecular structures with inhibition efficiencies, providing a basis for understanding and optimizing corrosion inhibition properties (Missoum et al., 2013).
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, research has demonstrated its utility in the development of insecticidal compounds through [3 + 2] cyclization strategies. This synthesis route offers access to key intermediates for insecticidal candidates, highlighting the compound's role in facilitating the creation of new agrochemicals (Yang et al., 2019).
Catalysis
This compound derivatives have also been explored for their catalytic properties. For instance, tripodal amino-acid derivatized pyrazole-based ligands have shown potential in catalyzing oxidation reactions. These compounds, when combined with copper (II), catalyze the oxidation of catechol to quinone efficiently, demonstrating the versatility of this compound derivatives in catalysis (Boussalah et al., 2009).
Anticancer and Antimicrobial Properties
Research into the biological activities of this compound derivatives has led to the discovery of compounds with promising anticancer and antimicrobial properties. For example, new 1,3-oxazole clubbed pyridyl-pyrazolines have been synthesized and evaluated for their biological activities, showing significant anticancer and antimicrobial effects. This underlines the compound's potential as a basis for developing new therapeutic agents (Katariya et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-pyrazin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWCIMENREDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



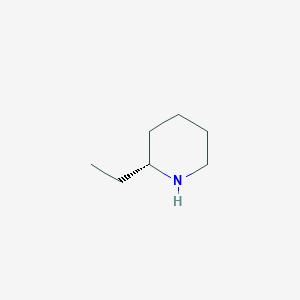

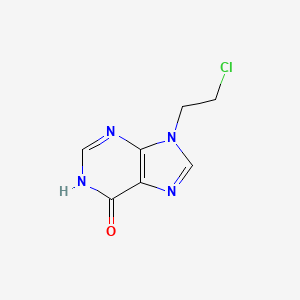

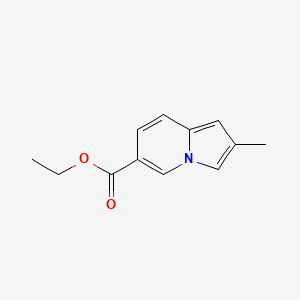
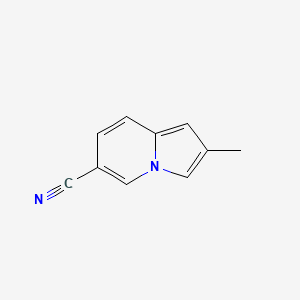
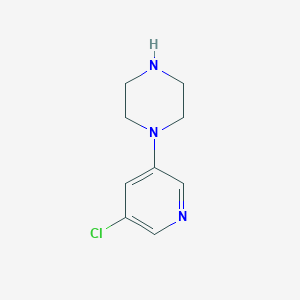
![4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one](/img/structure/B3349561.png)
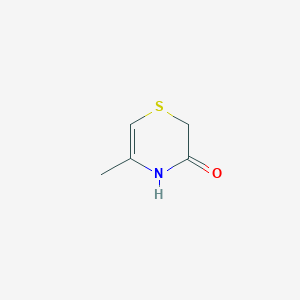
![6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine](/img/structure/B3349574.png)
